2-Chloro-8-methoxyquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-chloro-8-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUNMXPUUXQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586540 | |
| Record name | 2-Chloro-8-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-99-3 | |
| Record name | 2-Chloro-8-methoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-8-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-8-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a methoxy group that contribute to its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various quinazoline-based hybrids, demonstrating their efficacy against cancer cell lines such as MDA-MB-231. The compounds showed IC50 values ranging from 0.36 to 40.90 μM, with some derivatives exhibiting higher inhibitory effects than standard treatments like erlotinib .
Case Study:
In a specific case involving similar quinazoline derivatives, compounds were tested against colorectal cancer cell lines HCT116 and Caco-2. The results indicated significant cytotoxicity with IC50 values of 0.35 and 0.54 μM, respectively. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through the PI3K/AKT/mTOR signaling pathway .
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has also been explored. Compounds similar to this compound have shown promising results against various bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications in the molecular framework can enhance antibacterial efficacy .
Enzyme Inhibition
Quinazoline derivatives have been studied for their ability to inhibit various enzymes linked to disease processes:
- Urease Inhibition: Some quinazoline compounds have demonstrated urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.
- Cyclooxygenase (COX) Inhibition: Certain derivatives have shown potential in inhibiting COX enzymes, which are involved in inflammatory processes .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: Binding to specific receptors can modulate their activity.
- DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Anticancer Activity
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Quinazoline Hybrid A | HCT116 | 0.35 | PI3K/AKT/mTOR pathway modulation |
| Quinazoline Hybrid B | Caco-2 | 0.54 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Substituent Analysis
The pharmacological profile of quinazolinones is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological Activity Trends
- Analgesic Activity: 2-Phenyl-4(3H)-quinazolinone showed superior analgesic activity compared to 2-methyl and unsubstituted analogs in acetic acid-induced writhing tests in mice, surpassing standard drugs like aspirin and indomethacin . The phenyl group at position 2 likely enhances lipophilicity and target binding. 2-Methyl-4(3H)-quinazolinone exhibited lower activity than the phenyl analog, suggesting steric or electronic limitations of the methyl group . this compound lacks direct activity data but shares structural similarities with active analogs. The electron-withdrawing Cl and electron-donating OMe groups may modulate receptor interactions differently.
Anti-inflammatory Activity :
Electronic and Steric Considerations
- 8-Methoxy Substitution : The methoxy group at position 8 could improve solubility and metabolic stability, contrasting with the 3-methoxyphenyl group in ’s compound, which may confer different steric effects.
Preparation Methods
Cyclization of 2-Amino-4-methoxybenzamide or Anthranilic Acid Derivatives
A common approach involves the cyclization of 2-amino-4-methoxybenzamide (or related anthranilic acid derivatives) with carbonyl donors under acidic or reflux conditions. For example, cyclization with formyl donors such as trioxane in acidic media (acetic acid and methanol) under reflux yields the quinazolin-4-one core with the methoxy substituent at the 8-position preserved.
This method benefits from mild conditions and allows for the introduction of various substituents on the benzene ring prior to cyclization, which is critical for obtaining the 8-methoxy group.
Optimization of Reaction Conditions
Optimization studies for the synthesis of 2-chloromethylquinazolinones indicate that:
- The molar ratio of chloroacetonitrile to anthranilic acid is critical, with 3 equivalents providing the best yields (~77-88%).
- Reaction temperature around 25°C (room temperature) is sufficient.
- Solvent choice affects yield; methanol is preferred, but ethanol can also be used with slight yield variation.
- Reaction times of approximately 2 hours are adequate for completion.
Industrial and Scalable Methods
Industrial scale synthesis often adapts these methods using continuous flow reactors and environmentally friendly catalysts or solvents to improve scalability and reduce environmental impact. Graphene oxide nanosheets have been reported as efficient catalysts in aqueous media for related quinazolinone syntheses, indicating potential for greener industrial processes.
Data Tables Summarizing Key Experimental Findings
Table 1. Optimization of Reaction Conditions for 2-Chloromethyl-4(3H)-quinazolinone Synthesis
| Entry | Temperature (°C) | Substrate Ratio (Anthranilic Acid:Chloroacetonitrile) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 1:1 | 2 | 52 |
| 2 | 25 | 1:2 | 2 | 68 |
| 3 | 25 | 1:3 | 2 | 77 |
| 4 | 25 | 1:3 (ethanol solvent) | 2 | 67 |
| 5 | 25 | 1:4 | 4 | 78 |
| 6 | 50 | 1:3 | 2 | 76 |
Note: All reactions at 5 mmol scale; methanol solvent unless otherwise noted.
Table 2. Yields of 2-Chloromethyl-4(3H)-quinazolinones from Various Substituted Anthranilic Acids
| Entry | Substrate (Anthranilic Acid Derivative) | Product | Yield (%) |
|---|---|---|---|
| 1 | Unsubstituted (2a) | 3a | 88 |
| 2 | 4-Methoxy substituted (2b) | 3b | 76 |
| 3 | Electron-donating groups adjacent (2c, 2h) | 3c, 3h | 64-65 |
| 4 | Electron-withdrawing groups (2f, 2g, 2j) | 3f, 3g, 3j | 70-77 |
| 5 | Hydroxyl or nitro groups (2k, 2l) | 3k, 3l | 16-40 |
Note: Lower yields for substrates with poor solubility in methanol.
Mechanistic Insights and Reaction Pathways
The general mechanism for the formation of 2-chloromethyl-4(3H)-quinazolinones involves:
- Condensation: The amino group of the anthranilic acid derivative nucleophilically attacks the electrophilic carbon of chloroacetonitrile.
- Cyclization: Intramolecular cyclization occurs forming the quinazolinone ring system.
- Chloromethyl group formation: The chloro substituent is incorporated at the 2-position during ring closure or via subsequent substitution reactions.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-8-methoxyquinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclocondensation of 2-aminobenzamide derivatives with appropriate electrophiles. For example:
Step 1 : React 2-amino-5-methoxybenzoic acid with chlorinating agents (e.g., POCl₃) to introduce the chloro substituent at position 2.
Step 2 : Cyclize the intermediate using urea or thiourea under reflux conditions to form the quinazolinone core .
Optimization tips:
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C8, chloro at C2) and hydrogen bonding in the 4(3H)-one tautomer.
- IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (C₉H₇ClN₂O₂, MW: 210.62 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., π-stacking) for solid-state studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives, such as antioxidant vs. antitumor effects?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on redox potential or target binding .
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and antioxidant models (e.g., DPPH radical scavenging). For example, quinazolinones with para-substituted phenyl groups show enhanced antioxidant activity (IC₅₀: 12–25 µM) but reduced cytotoxicity .
- Data Normalization : Account for solubility differences (logP ~1.5–2.5) by using standardized DMSO concentrations (<1% v/v) .
Q. What experimental strategies can elucidate the mechanism of antitumor activity in this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or DNA topoisomerases using fluorescence-based kits.
- Apoptosis Studies : Perform flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in treated cancer cells.
- Molecular Docking : Model interactions with ATP-binding pockets (e.g., PDB ID: 1M17) to predict binding affinity. Preliminary data suggest chloro-methoxy substituents enhance hydrophobic interactions with kinase targets .
Q. How can computational methods guide the design of novel quinazolinone analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability.
- MD Simulations : Simulate binding dynamics with serum proteins (e.g., albumin) to assess plasma stability.
Example: Methoxy groups at C8 improve metabolic half-life (t₁/₂ > 4 h in microsomal assays) by reducing CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
